3-(2-Iodoethoxy)prop-1-ene

説明

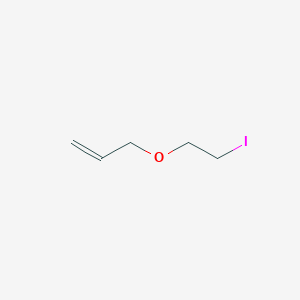

3-(2-Iodoethoxy)prop-1-ene is an organic compound with the molecular formula C5H9IO It is characterized by the presence of an iodine atom attached to an ethoxy group, which is further connected to a propene chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethoxy)prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone, potassium hydroxide in ethanol.

Addition Reactions: Bromine in carbon tetrachloride, hydrogen chloride in ether.

Oxidation Reactions: Potassium permanganate in aqueous solution, osmium tetroxide in pyridine.

Major Products Formed:

Substitution: 3-(2-Hydroxyethoxy)prop-1-ene, 3-(2-Cyanoethoxy)prop-1-ene.

Addition: 3-(2-Iodoethoxy)propane, 3-(2-Iodoethoxy)-1,2-dibromopropane.

Oxidation: 3-(2-Iodoethoxy)propane-1,2-diol.

科学的研究の応用

Chemical Synthesis

1. Reagent in Organic Synthesis

3-(2-Iodoethoxy)prop-1-ene serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification Reactions : This compound can facilitate esterification processes at room temperature with high yields. The presence of the iodo group enhances its reactivity, making it suitable for forming esters from carboxylic acids and alcohols .

- Nucleophilic Substitution : It can act as a substrate for nucleophilic substitution reactions, particularly due to the electrophilic nature of the iodo group. This property allows for selective substitution reactions where other hydroxyl groups are present .

2. Synthesis of Iodinated Compounds

The compound is also employed in the synthesis of iodinated derivatives, which are valuable in various fields, including medicinal chemistry and radiochemistry. For instance, it has been utilized to prepare 1,2-diiodoalkenes through one-pot reactions using sodium iodide as an iodine source .

Biological Applications

1. Potential Anticancer Activity

Research indicates that compounds structurally related to this compound may exhibit anticancer properties. For example, its derivatives have been investigated for their ability to inhibit protein kinase C (PKC), a target in cancer therapy due to its role in cell proliferation and survival . The introduction of iodine into these compounds has been shown to enhance their biological activity.

2. Drug Delivery Systems

The compound's ether functionality may contribute to improved solubility and bioavailability of drug formulations. Its potential use in drug delivery systems is under investigation, particularly for compounds that require enhanced transport across biological membranes .

Case Study 1: Esterification Using this compound

In a study examining the efficacy of this compound in esterification reactions, researchers reported quantitative yields when reacting with various carboxylic acids under mild conditions. The use of solid ion exchange resins as catalysts further improved the reaction efficiency without requiring protective steps typically necessary in organic synthesis .

Case Study 2: Anticancer Compound Development

A series of analogs derived from this compound were synthesized and evaluated for their anticancer activity against pancreatic cancer cells. The iodinated derivatives demonstrated significant inhibition of cell proliferation compared to non-iodinated counterparts, suggesting that iodine substitution plays a critical role in enhancing biological activity .

作用機序

The mechanism of action of 3-(2-Iodoethoxy)prop-1-ene primarily involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The double bond in the propene chain allows for addition reactions, making the compound versatile in chemical transformations.

Molecular Targets and Pathways:

Nucleophilic Substitution: The iodine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.

Addition Reactions: Electrophiles add across the double bond, resulting in the formation of new carbon-electrophile bonds.

類似化合物との比較

3-(2-Bromoethoxy)prop-1-ene: Similar structure but with a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.

3-(2-Chloroethoxy)prop-1-ene: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo analog due to the poor leaving group ability of chlorine.

3-(2-Fluoroethoxy)prop-1-ene: Contains a fluorine atom. It is the least reactive among the halogen analogs due to the very poor leaving group ability of fluorine.

Uniqueness: 3-(2-Iodoethoxy)prop-1-ene is unique due to the high reactivity of the iodine atom, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and addition reactions, sets it apart from its halogen analogs.

生物活性

3-(2-Iodoethoxy)prop-1-ene, with the CAS number 65805-36-9, is a compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields such as medicinal chemistry and organic synthesis.

This compound is characterized by the presence of an iodine atom attached to an ethoxy group, which influences its reactivity and biological interactions. The compound can participate in various chemical reactions, including nucleophilic substitutions and radical formations due to the presence of the vinyl group.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against several bacterial strains, demonstrating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction. The specific pathways involved include the modulation of signaling pathways related to cell survival and apoptosis. Further research is necessary to elucidate the precise mechanisms.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Radical Formation : The compound can generate free radicals upon metabolism, which may contribute to its cytotoxic effects against cancer cells.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in critical cellular processes, thereby affecting cell growth and survival.

- Membrane Interaction : Its lipophilicity allows it to integrate into cellular membranes, altering their integrity and function .

Case Studies

A notable case study demonstrated the compound's effectiveness in a preclinical model of cancer. In vitro assays showed that treatment with this compound led to a significant reduction in tumor cell viability compared to untreated controls. The study utilized various concentrations of the compound, revealing a dose-dependent response in cell death rates .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Research Findings

Recent findings have expanded on the potential therapeutic applications of this compound:

- Synthesis Applications : It has been utilized as a reagent in organic synthesis, particularly in creating more complex molecular structures through electrophilic addition reactions .

- Therapeutic Development : Ongoing studies aim to explore its efficacy in combination therapies for enhanced anticancer activity .

特性

IUPAC Name |

3-(2-iodoethoxy)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c1-2-4-7-5-3-6/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOIQFBJWVVXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446451 | |

| Record name | 1-Propene, 3-(2-iodoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65805-36-9 | |

| Record name | 1-Propene, 3-(2-iodoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。